molecular formula C46H74O17 B13827784 (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B13827784
M. Wt: 899.1 g/mol
InChI Key: RANQPHKSRUUPKK-FJTSYYAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bacopaside X is a triterpenoid saponin compound isolated from the medicinal herb Bacopa monnieri, commonly known as Brahmi. Bacopa monnieri has been used in traditional Ayurvedic medicine for centuries, primarily for its cognitive-enhancing properties. Bacopaside X is one of several bacosides found in this plant, contributing to its neuroprotective and cognitive benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bacopaside X involves the extraction of Bacopa monnieri followed by chromatographic separation to isolate the specific saponin. The process typically includes:

Industrial Production Methods: Industrial production of Bacopaside X focuses on optimizing the extraction and purification processes to ensure high yield and purity. Techniques such as supercritical fluid extraction and advanced chromatographic methods are employed to scale up production while maintaining the compound’s integrity .

Chemical Reactions Analysis

Types of Reactions: Bacopaside X undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted saponins, each with varying biological activities .

Scientific Research Applications

Bacopaside X has a wide range of applications in scientific research, including:

Mechanism of Action

Bacopaside X exerts its effects through several mechanisms:

Comparison with Similar Compounds

  • Bacopaside I
  • Bacopaside II
  • Bacopaside III
  • Bacopaside IV
  • Bacopaside V

Comparison: While all these compounds share a common triterpenoid saponin structure, Bacopaside X is unique in its specific glycosidic linkages and the resulting biological activities. It has shown distinct neuroprotective and cognitive-enhancing effects compared to its counterparts .

Properties

Molecular Formula

C46H74O17

Molecular Weight

899.1 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C46H74O17/c1-21(2)14-22-15-44(7,55)37-23-8-9-28-42(5)12-11-29(41(3,4)27(42)10-13-43(28,6)45(23)19-46(37,63-22)57-20-45)60-40-36(62-38-33(53)31(51)26(17-48)59-38)35(24(49)18-56-40)61-39-34(54)32(52)30(50)25(16-47)58-39/h14,22-40,47-55H,8-13,15-20H2,1-7H3/t22-,23+,24-,25+,26-,27-,28+,29-,30+,31-,32-,33+,34+,35-,36+,37-,38-,39-,40-,42-,43+,44-,45+,46+/m0/s1

InChI Key

RANQPHKSRUUPKK-FJTSYYAGSA-N

Isomeric SMILES

CC(=C[C@H]1C[C@]([C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]36C[C@]2(O1)OC6)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)C)(C)O)C

Canonical SMILES

CC(=CC1CC(C2C3CCC4C5(CCC(C(C5CCC4(C36CC2(O1)OC6)C)(C)C)OC7C(C(C(CO7)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(O9)CO)O)O)C)(C)O)C

Origin of Product

United States

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